Bis(2,4-pentanedionato)molybdenum(VI) Dioxide

Beschreibung

The exact mass of the compound Bis(acetylacetonato)dioxomolybdenum(VI) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52176. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(2,4-pentanedionato)molybdenum(VI) Dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2,4-pentanedionato)molybdenum(VI) Dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

17524-05-9 |

|---|---|

Molekularformel |

C10H14MoO6 |

Molekulargewicht |

326.16 g/mol |

IUPAC-Name |

dioxomolybdenum(2+);pentane-2,4-dione |

InChI |

InChI=1S/2C5H7O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3H,1-2H3;;;/q2*-1;+2;; |

InChI-Schlüssel |

PWDOIKXKCJKICU-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Mo]=O |

Isomerische SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O=[Mo]=O |

Kanonische SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O=[Mo+2]=O |

Piktogramme |

Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Whitepaper: Advanced Synthesis and Characterization Protocols for Bis(2,4-pentanedionato)molybdenum(VI) Dioxide

Executive Summary

Bis(2,4-pentanedionato)molybdenum(VI) dioxide, commonly referred to as molybdenyl acetylacetonate or MoO2(acac)2 , is a highly versatile coordination complex. It serves as a cornerstone reagent in modern synthetic chemistry, functioning as a potent oxo-transfer catalyst for olefin epoxidation, a precursor for complex Schiff base derivatives[1],, and a critical component in the fabrication of anode interlayers for high-stability organic solar cells[2].

For researchers and drug development professionals, the utility of MoO2(acac)2 hinges entirely on its purity and structural integrity. This technical guide provides an authoritative, self-validating framework for the synthesis of MoO2(acac)2 . By elucidating the mechanistic causality behind each experimental variable, this guide ensures that scientists can achieve highly reproducible yields with optimal catalytic efficacy.

Mechanistic Principles of Synthesis

The synthesis of MoO2(acac)2 is fundamentally an acid-base driven depolymerization and chelation process. Molybdenum trioxide ( MoO3 ) is a stable, polymeric solid that resists direct ligand coordination under ambient conditions. The transformation requires breaking the robust Mo-O-Mo lattice to generate a reactive monomeric species, followed by immediate trapping with a bidentate ligand.

-

Depolymerization: The introduction of aqueous ammonia ( NH3 ) acts as a nucleophilic base, cleaving the polymeric MoO3 network to form soluble molybdate anions ( [MoO4]2− )[3].

-

Protonation and Core Formation: The dropwise addition of nitric acid ( HNO3 ) lowers the pH, driving the protonation of the molybdate species to generate the highly reactive molybdenyl cation core ( [MoO2]2+ ).

-

Chelation: In the presence of 2,4-pentanedione (acetylacetone, acacH), the [MoO2]2+ core is immediately chelated by two enolate anions. The reaction is thermodynamically driven forward by the precipitation of the neutral, highly hydrophobic MoO2(acac)2 complex[3].

Mechanistic pathway of molybdenyl acetylacetonate formation.

Experimental Methodologies

Protocol A: Standard Aqueous Acid-Base Precipitation

This protocol is the gold standard for laboratory-scale synthesis, prioritizing high purity and rapid isolation[3]. The procedure operates as a self-validating system : visual milestones directly correlate with chemical conversions, ensuring real-time quality control.

Reagents Required:

-

Molybdenum trioxide ( MoO3 ) powder

-

Aqueous Ammonia ( NH3 , 24%)

-

2,4-pentanedione (Acetylacetone)

-

Nitric Acid ( HNO3 , 63%)

-

Absolute Ethanol and Diethyl Ether (for washing)

Step-by-Step Procedure:

-

Lattice Dissolution: Place 0.25 g (1.7 mmol) of MoO3 powder into a reaction vial. Add 0.40 g of deionized water and 0.40 g (5.5 mmol) of 24% NH3 . Stir vigorously for approximately 1 minute.

-

Causality: The exothermic reaction and transition from a turbid suspension to a clear, colorless solution visually validates the complete depolymerization of the MoO3 lattice into soluble molybdate[3].

-

-

Ligand Introduction: Add 0.75 g (7.5 mmol) of 2,4-pentanedione to the clear solution and stir.

-

Causality: A biphasic mixture will form because the organic ligand is largely insoluble in the highly ionic aqueous phase. This phase boundary is where the subsequent chelation will occur.

-

-

Acid-Driven Chelation: Slowly add 1.0 g (10.0 mmol) of 63% HNO3 dropwise under continuous stirring.

-

Causality: This step is highly exothermic. Dropwise addition prevents thermal degradation of the ligand and controls the nucleation rate of the precipitating complex. The immediate formation of a yellow powder confirms the successful trapping of the [MoO2]2+ core[3].

-

-

Isolation and Washing: Cool the mixture to room temperature. Filter the yellow solid under vacuum. Wash the crude product successively with cold ethanol ( 2×2 mL) and peroxide-free diethyl ether ( 2×2 mL).

-

Causality: MoO2(acac)2 is highly hydrophobic and forms a "supernatant skin" upon contact with water, leading to product loss during aqueous washing[3]. Ethanol and ether effectively remove unreacted acacH and residual water without dissolving the target complex.

-

-

Drying: Dry the resulting powder in air or under vacuum to yield the pure MoO2(acac)2 catalyst.

Step-by-step synthesis workflow of MoO2(acac)2 from MoO3.

Protocol B: Non-Aqueous Solvothermal Approach

For applications strictly requiring anhydrous conditions, a direct solvothermal route can be employed. This involves reacting MoO3 directly with acetylacetone in a polar aprotic solvent (e.g., THF or acetonitrile) in the presence of a stoichiometric amount of base[4]. The mixture must be refluxed for 6–12 hours under an inert atmosphere (e.g., Argon) to overcome the activation energy required to depolymerize MoO3 without aqueous ammonia, while preventing unwanted oxidation side reactions[4].

Analytical Validation & Quality Control

To guarantee the scientific integrity of the synthesized catalyst, rigorous analytical validation is required. The retention of the octahedral geometry and the presence of the cis-dioxo core are the primary markers of a successful synthesis[5].

Table 1: Physicochemical Properties of MoO2(acac)2

| Property | Value / Description |

| Chemical Formula | C10H14MoO6 |

| Molecular Weight | 326.16 g/mol |

| Appearance | Yellow to yellow-green crystalline powder |

| Coordination Geometry | Distorted Octahedral (cis-dioxo core)[5] |

| Solubility Profile | Soluble in dichloromethane, chloroform, and ethanol; insoluble in water[3],[1] |

Table 2: Spectroscopic Signatures for Structural Verification

| Analytical Method | Key Signals / Shifts | Structural Assignment |

| FTIR Spectroscopy | 930 cm−1 , 905 cm−1 | Symmetric & asymmetric stretching of the cis-O=Mo=O core[1] |

| FTIR Spectroscopy | 1585 cm−1 , 1545 cm−1 | C=O and C=C stretching of the coordinated acetylacetonate ligands[1] |

| 1 H NMR ( CDCl3 ) | ~2.1 ppm (s, 12H) | Methyl ( CH3 ) protons of the acetylacetonate ligands |

| 1 H NMR ( CDCl3 ) | ~5.5 ppm (s, 2H) | Methine (CH) protons of the acetylacetonate ligands |

Self-Validation Check: The absence of the sharp doublet at 930/905 cm−1 in the IR spectrum definitively indicates a failure to form the cis−MoO2 core, usually pointing to incomplete acidification or degraded ligand.

Applications in Advanced Chemical Workflows

The synthesized MoO2(acac)2 is a highly privileged structure utilized across multiple advanced domains:

-

Catalytic Olefin Epoxidation: MoO2(acac)2 can be immobilized onto mesoporous silica (e.g., MCM-41) to create a highly efficient, reusable heterogeneous catalyst for the epoxidation of linear and cyclic alkenes using tert-butyl hydroperoxide.

-

Synthesis of Schiff Base Complexes: The complex readily undergoes ligand exchange in refluxing methanol/dichloromethane to form novel mononuclear dioxomolybdenum(VI) complexes coordinated by bi- or tridentate Schiff base derivatives (e.g., N-phenyl-2-hydroxy-1-naphthaldimine)[1],.

-

Optoelectronics & Solar Cells: Bis(2,4-pentanedionato)molybdenum(VI) dioxide is utilized as a solution-processable precursor for creating molybdenum oxide ( MoO3 ) anode interlayers in organic solar cells. Modifying these interlayers with poly(vinyl pyrrolidone) (PVP) significantly enhances device stability and power conversion efficiency[2].

-

Natural Product Synthesis: It functions as a specialized catalyst in the synthesis of serine-derived oxazolines, a critical motif in complex drug development[6].

References

-

Microscale Synthesis of MoO2(acac)2. acs.org.[Link]

-

Synthesis and Characterization of Dioxomolybdenum(VI) Complexes with 1,10-Phenanthroline and 2,20-Bipyridyl. asianpubs.org.[Link]

-

Synthesis of Two Molybdenum(VI) Complexes Coordinated by Schiff Base Derivatives. scispace.com.[Link]

-

Synthesis, Characterization and Thermal Behavior of Some Novel Di-Oxomolybdenum (VI) Complexes. niscpr.res.in.[Link]

-

Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. orgsyn.org.[Link]

-

AN EFFICIENT AND REUSABLE CATALYST FOR ALKENE EPOXIDATION. sid.ir.[Link]

-

Poly(vinyl pyrrolidone)-modified metal oxide anode interlayers for stable organic solar cells. spiedigitallibrary.org.[Link]

-

Alternative Preparation of Improved NiMo-Alumina Deoxygenation Catalysts. frontiersin.org.[Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Dioxo(acetylacetonato)molybdenum(VI) from Molybdenum Trioxide

This document provides an in-depth technical guide for the synthesis of dioxo(acetylacetonato)molybdenum(VI), commonly known as MoO₂(acac)₂, a pivotal precursor in catalysis and materials science. We will address the synthesis starting from molybdenum trioxide (MoO₃), a common but challenging starting material. As your scientific partner, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring a reproducible and validated outcome.

The Precursor Challenge: Why Direct Reaction of MoO₃ is Impractical

While molybdenum trioxide is the ultimate source for most molybdenum chemicals, its direct use in this synthesis presents significant practical hurdles. MoO₃ is notoriously insoluble in water and most organic solvents.[1][2] A direct reaction with acetylacetone (acacH) in a heterogeneous mixture would be exceedingly slow and inefficient, leading to low yields and impure products.

The expert-validated approach, therefore, is not a direct, single-step reaction but a two-stage process that can be performed in a single pot. The core principle is the initial conversion of insoluble MoO₃ into a highly soluble and reactive aqueous molybdate species. This is most effectively achieved by dissolving MoO₃ in an alkaline solution, such as aqueous ammonia.[1][3] This process forms ammonium molybdate in solution, which then readily reacts with acetylacetone upon acidification.

This guide details the more robust and widely practiced synthesis that begins by forming the soluble ammonium molybdate intermediate in situ from MoO₃.

Reaction Mechanism and Stoichiometry

The overall synthesis can be understood in two primary stages:

-

Solubilization: Molybdenum trioxide reacts with aqueous ammonia to form a complex mixture of soluble polyoxomolybdates, primarily the heptamolybdate anion. 7 MoO₃ + 6 NH₄OH → (NH₄)₆Mo₇O₂₄ + 3 H₂O

-

Chelation and Precipitation: In the presence of acetylacetone, the solution is acidified. This protonates the polyoxomolybdate, breaking it down into simpler, more reactive molybdenyl species (containing the MoO₂²⁺ core). These species are then trapped by the acetylacetonate ligand, which acts as a bidentate chelating agent, precipitating the neutral, stable MoO₂(acac)₂ complex. The optimal pH for this precipitation is around 3.5.[4]

The structure of the resulting complex is a distorted octahedron with the two oxo ligands in a cis configuration, a key feature for its reactivity and characterization.[5]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system. Successful execution of the steps, coupled with the characterization data provided, ensures the formation of the correct product.

| Reagent/Material | Formula | MW ( g/mol ) | Properties | Hazards |

| Molybdenum Trioxide | MoO₃ | 143.94 | White/pale yellow powder, insoluble in water.[2] | Respiratory irritant, suspected carcinogen.[6] |

| Aqueous Ammonia | NH₄OH | 35.05 | 28-30% solution, pungent odor. | Corrosive, respiratory irritant. |

| Acetylacetone (acacH) | C₅H₈O₂ | 100.12 | Colorless liquid, pKa ~8.9.[7] | Flammable, harmful if swallowed/inhaled. |

| Nitric Acid | HNO₃ | 63.01 | 10% (v/v) solution, strong acid. | Corrosive, oxidant. |

| Deionized Water | H₂O | 18.02 | None. | |

| Ethanol | C₂H₅OH | 46.07 | 95% or absolute. | Flammable. |

-

Step 1: Solubilization of MoO₃. In a well-ventilated fume hood, suspend 10.0 g of molybdenum trioxide in 50 mL of deionized water in a 250 mL beaker equipped with a magnetic stir bar.

-

Step 2: Formation of Soluble Molybdate. While stirring, slowly and carefully add concentrated (28-30%) aqueous ammonia dropwise to the suspension. Continue adding ammonia until the MoO₃ powder completely dissolves, resulting in a clear, colorless solution. Gentle heating to 50-60°C can accelerate this process.[3] Avoid boiling.

-

Step 3: Addition of Ligand. To the clear molybdate solution, add 15 mL of acetylacetone. The solution may turn slightly yellow.

-

Step 4: Precipitation. Stir the solution continuously. Slowly add 10% nitric acid dropwise to adjust the pH. Monitor the pH with a pH meter or pH paper. As the pH approaches 3.5, a bright yellow precipitate of MoO₂(acac)₂ will begin to form.[4] Continue adding acid until a stable pH of 3.5 is reached.

-

Step 5: Reaction Completion. Continue stirring the resulting yellow slurry at room temperature for at least one hour to ensure complete precipitation.

-

Step 6: Isolation. Isolate the yellow solid product by vacuum filtration using a Büchner funnel.

-

Step 7: Washing. Wash the collected product on the filter with two 20 mL portions of cold deionized water, followed by one 20 mL portion of cold ethanol to remove unreacted starting materials and facilitate drying.[4]

-

Step 8: Drying. Dry the product in a vacuum desiccator or a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved. The typical yield is 70-80%.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and validation process.

Caption: Workflow for the synthesis and validation of MoO₂(acac)₂.

Characterization and Validation: Confirming Success

The identity and purity of the synthesized MoO₂(acac)₂ must be confirmed through analytical methods. The data below serves as a benchmark for a successful synthesis.

| Analysis Technique | Feature | Expected Result | Reference |

| Visual | Appearance | Bright yellow crystalline powder. | [6] |

| Melting Point | Thermal Transition | 179-182 °C (with decomposition). | [8] |

| FTIR Spectroscopy | cis-O=Mo=O symmetric stretch | ~930 cm⁻¹ (strong) | [5] |

| cis-O=Mo=O asymmetric stretch | ~895 cm⁻¹ (strong) | [5] | |

| C=O stretch (acac ligand) | ~1580 cm⁻¹ | [5] | |

| ¹H NMR Spectroscopy | Methyl Protons (-CH₃) | Two distinct singlets (e.g., ~2.12 and 2.14 ppm in CD₂Cl₂), indicating inequivalent methyl groups in the cis geometry. | [8] |

| (in CD₂Cl₂) | Methine Proton (-CH=) | One singlet (~5.11 ppm in C₆D₆). | [8] |

The presence of two strong bands in the 890-940 cm⁻¹ region of the IR spectrum is definitive proof of the cis-MoO₂ moiety.[5] Similarly, observing two separate singlets for the methyl groups in the ¹H NMR spectrum confirms the cis geometry, as a trans geometry would render the methyl groups equivalent, producing only a single peak.[8]

Safety and Handling

-

General Precautions: Conduct the entire synthesis in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Molybdenum Trioxide: Avoid inhalation of MoO₃ dust, which is a respiratory irritant and suspected carcinogen.[6]

-

Ammonia and Nitric Acid: These reagents are corrosive. Handle with extreme care to avoid contact with skin and eyes and to prevent inhalation of vapors.

-

Acetylacetone: This reagent is flammable and harmful. Keep away from ignition sources.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Neutralize acidic and basic aqueous waste before disposal.

References

-

Wikipedia. "Molybdenum trioxide". Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Molbase. "SPECIFICATION SHEET MOLYBDENUM TRIOXIDE PURE GRADE". Molbase. Available at: [Link]

-

Saremi, S. L. (2012). "Synthesis and Characterization of Molybdenum(VI) Complexes with 1,10-Phenanthroline". Journal of Chemistry, 2(4), 213-216. Available at: [Link]

-

Arnáiz, F. J. (1995). "Microscale synthesis of MoO2(acac)2". Journal of Chemical Education, 72(1), A7. Available at: [Link]

-

Sreehari, S., & Luck, R. L. (2010). "Synthesis of Mo(V) Dimers of the Form [Mo2O2(acac)2(μ-O)(μ-OC2H5)(μ-O2CR)]...". Journal of Cluster Science, 21(2), 235-251. Available at: [Link]

-

Powell, W. C., Evenson, G. E., & Walczak, M. A. (2025). "Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst". Organic Syntheses, 102, 157-184. Available at: [Link]

-

Arnaiz, F. J. (1995). "Microscale synthesis of MoO2(acac)2". Semantic Scholar. Available at: [Link]

-

TRUNNANO. "Preparation and Application of Acetylacetonate". TRUNNANO. Available at: [Link]

-

Mohamed, M. A., et al. (2024). "Precursor-Based Syntheses of Mo(C,N,O)x, Molybdenum Carbide, Nitride, and Oxide Applying a Microjet Reactor". Semantic Scholar. Available at: [Link]

-

ResearchGate. "Various steps in the thermal decomposition of ammonium heptamolybdate...". ResearchGate. Available at: [Link]

-

Yusof, N. S. M., et al. (2014). "Preparation and Characterization of Immobilized Molybdenum Complex on Pillared Montmorillonite K-10". International Conference on Chemical, Biological and Environment Sciences. Available at: [Link]

-

Hyun, J., et al. (2022). "CVD Synthesis of MoS2 Using a Direct MoO2 Precursor: A Study on the Effects of Growth Temperature on Precursor Diffusion and Morphology Evolutions". PMC. Available at: [Link]

Sources

- 1. chemiis.com [chemiis.com]

- 2. Molybdenum trioxide | 1313-27-5 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. davidpublisher.com [davidpublisher.com]

- 5. mjosht.usim.edu.my [mjosht.usim.edu.my]

- 6. Molybdenum trioxide - Wikipedia [en.wikipedia.org]

- 7. nanotrun.com [nanotrun.com]

- 8. ionicviper.org [ionicviper.org]

Bis(2,4-pentanedionato)molybdenum(VI) Dioxide (CAS 17524-05-9): A Comprehensive Guide to Catalytic Mechanisms and Pharmaceutical Applications

Executive Summary

Bis(2,4-pentanedionato)molybdenum(VI) dioxide, commonly referred to as molybdenyl acetylacetonate or MoO2(acac)2 , is a highly versatile coordination complex with the molecular formula C10H14MoO6 [1]. As a transition metal complex featuring a d0 Mo(VI) center, it has established itself as a cornerstone homogeneous catalyst in organic synthesis, particularly for the epoxidation of unactivated alkenes and the selective oxidation of heteroatoms[2]. Beyond its catalytic prowess, the lability of its acetylacetonate ligands makes it an ideal precursor for synthesizing complex, biologically active molybdenum-based metallodrugs[3][4]. This whitepaper dissects the stereochemical dynamics, divergent catalytic mechanisms, and pharmaceutical applications of MoO2(acac)2 , providing researchers with a rigorously grounded framework for its utilization.

Physicochemical Profiling & Stereochemical Dynamics

In its solid state, MoO2(acac)2 exists as light yellow to brown crystals with a melting point of 183–185 °C (dec.)[1][5]. The complex adopts a distorted octahedral geometry where the two oxo ligands are cis to each other—a thermodynamic necessity to maximize the pπ−dπ donation from the oxygen atoms to the empty d -orbitals of the Mo(VI) center[6]. The two acetylacetonate ligands act as bidentate O-donors, occupying the remaining four equatorial and axial coordination sites.

A critical, often overlooked aspect of MoO2(acac)2 is its stereochemical behavior in solution. The complex exists as an equilibrium between two C2 -symmetric chiral enantiomers: Λ-cis-MoO2(acac)2 and Δ-cis-MoO2(acac)2 [7].

Causality in Catalyst Design: Why has MoO2(acac)2 failed as a chiral catalyst for asymmetric epoxidation despite possessing inherent chirality? Variable-temperature 1H NMR and density functional theory (DFT) studies reveal that these enantiomers undergo rapid interconversion at room temperature. This racemization proceeds via achiral cis transition states driven by Bailar and Rây-Dutt twists. Because the activation energy for these twists is relatively low (~25–37 kcal/mol), the enantiomers interconvert within seconds, rendering the isolation of enantiomerically pure MoO2(acac)2 practically impossible under standard catalytic conditions[7].

Stereochemical dynamics and racemization of MoO2(acac)2 in solution.

Catalytic Mechanisms in Organic Synthesis: The Epoxidation Divergence

MoO2(acac)2 is renowned for its high turnover numbers (TON) and selectivity in the epoxidation of alkenes (e.g., cyclooctene, cyclohexene, ethylene)[2][8]. However, the mechanistic pathway is not monolithic; it is strictly dictated by the choice of the terminal oxidant.

-

Hydrogen Peroxide ( H2O2 ) - The Associative Pathway: When H2O2 is used, the reaction proceeds via an associative pathway. The oxidant coordinates directly by inserting into an acac ligand coordination site, forming a MoO2(acac)2⋅H2O2 adduct. This pathway has a lower activation barrier of approximately 26.7 kcal/mol[6][9].

-

tert-Butyl Hydroperoxide (TBHP) - The Step-Wise Pathway: Conversely, the bulkier TBHP favors a step-wise mechanism. The catalyst's Mo=O bond inserts into the oxidant, generating a highly reactive hepta-coordinate intermediate: MoO(OH)(acac)2(TBHP-κ2O,O’) . This pathway requires a higher activation energy of 33.8 kcal/mol, necessitating elevated reaction temperatures (typically ~70–80 °C) to achieve optimal turnover frequencies[9].

Divergent epoxidation mechanisms of MoO2(acac)2 based on oxidant selection.

Applications in Drug Development & Pharmaceutical Synthesis

Beyond basic olefin epoxidation, MoO2(acac)2 serves as a critical reagent in several pharmaceutical workflows:

-

Selective Sulfoxide Synthesis: The oxidation of sulfides to sulfoxides is a fundamental transformation for synthesizing APIs like omeprazole and modafinil. MoO2(acac)2 demonstrates exceptional catalytic activity, achieving >90% sulfoxide yields with minimal over-oxidation to sulfones when paired with stoichiometric H2O2 [1].

-

Multicomponent Biginelli Reactions: MoO2(acac)2 acts as a Lewis acid catalyst in solvent-free Biginelli reactions, condensing benzaldehyde, urea, and ethyl acetoacetate to produce 3,4-dihydropyrimidin-2-(1H)-ones—a vital pharmacophore with antihypertensive and antitumor properties[6].

-

Antitumor Metallodrug Precursors: Molybdenum complexes are emerging as viable alternatives to platinum-based chemotherapeutics due to lower systemic toxicity. MoO2(acac)2 is the premier starting material for synthesizing Mo(VI) thiosemicarbazonato and semicarbazone complexes. These derivatives exhibit potent in vitro antiproliferative activity against human cancer cell lines by intercalating with DNA and disrupting cellular replication[3][4].

Quantitative Data Presentation

Table 1: Physicochemical Properties of MoO2(acac)2

| Property | Value / Description |

| CAS Number | 17524-05-9[1] |

| Molecular Formula | C10H14MoO6 [1] |

| Molecular Weight | 326.17 g/mol [1] |

| Melting Point | 183 °C – 185 °C (Decomposes)[1][5] |

| Geometry | Distorted six-coordinate octahedral[6] |

Table 2: Kinetic & Thermodynamic Parameters for Alkene Epoxidation

| Oxidant | Mechanistic Pathway | Key Intermediate | Activation Energy ( Ea ) | Optimal Temp |

| H2O2 | Associative[6][9] | MoO2(acac)2⋅H2O2 adduct | 26.7 kcal/mol | 40 – 60 °C |

| TBHP | Step-wise[9] | Hepta-coordinate Mo(VI) species | 33.8 kcal/mol | 70 – 80 °C |

Experimental Protocols

Protocol A: Catalytic Epoxidation of cis-Cyclooctene (Self-Validating System)

Objective: High-yield epoxidation using TBHP as the terminal oxidant. Causality Rationale: The reaction is run at 80 °C. As established by DFT calculations, the step-wise insertion of TBHP into the Mo=O bond requires overcoming an activation energy of 33.8 kcal/mol, which is kinetically inaccessible at room temperature[9].

-

Preparation: In a 25 mL round-bottom flask equipped with a reflux condenser, dissolve MoO2(acac)2 (0.05 mmol, catalyst) in 5 mL of toluene.

-

Substrate Addition: Add cis-cyclooctene (20 mmol) and mesitylene (10 mmol). Validation Checkpoint: Mesitylene acts as an inert internal standard. Its inclusion ensures that subsequent GC-FID quantification is absolute, self-correcting for any solvent evaporation during reflux[8].

-

Oxidant Introduction: Heat the mixture to 80 °C. Dropwise, add TBHP (40 mmol, 2.0 eq relative to substrate)[8].

-

Reaction Monitoring: Withdraw 50 µL aliquots every 30 minutes. Quench with cold saturated Na2SO3 (to destroy unreacted peroxides) and extract with ethyl acetate.

-

Analysis: Analyze the organic layer via GC-FID. The reaction is complete when the substrate peak area (relative to mesitylene) plateaus. Typical Turn Over Frequencies (TOF) reach >700 h−1 within the first 20 minutes[8].

Protocol B: Synthesis of Antitumor MoO2 -Semicarbazone Complexes

Objective: Synthesize a bioactive metallodrug precursor via ligand exchange. Causality Rationale: Why use MoO2(acac)2 instead of inorganic salts like Na2MoO4 ? The acetylacetonate ligands in MoO2(acac)2 are highly labile in refluxing alcohols. This allows for a smooth, thermodynamically driven ligand exchange with tridentate ONO or NNS Schiff bases without requiring harsh acidic or basic conditions that might degrade the organic ligand[4].

-

Ligand Solution: Dissolve the target semicarbazone ligand (8.96 mmol) in 10 mL of absolute methanol or ethanol[4].

-

Precursor Addition: Add MoO2(acac)2 (2.92 g, 8.96 mmol) to the stirring solution to achieve a 1:1 molar ratio[4].

-

Reflux: Heat the mixture to reflux for 2 hours. The solution will transition in color as the acac ligands are displaced and the new complex precipitates.

-

Isolation: Cool the mixture to room temperature, filter the precipitate, wash with cold ethanol, and dry in vacuo.

-

Self-Validation (FTIR & NMR):

-

FTIR: The successful displacement of the acac ligands is confirmed by the complete disappearance of the characteristic enolic C=O stretching bands (~1580 cm−1 ) and the appearance of the imine C=N stretch of the coordinated semicarbazone[4].

-

NMR: 1H NMR in DMSO- d6 will show the absence of the methyl singlets (~1.5–2.0 ppm) characteristic of the acac ligands[7][10].

-

Sources

- 1. Buy Bis(2,4-pentanedionato)molybdenum(VI) Dioxide | 17524-05-9 [smolecule.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. fulir.irb.hr [fulir.irb.hr]

- 4. rjpbcs.com [rjpbcs.com]

- 5. Molybdenyl acetylacetonate | 17524-05-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Bot Verification [rasayanjournal.co.in]

Molybdenyl Acetylacetonate: A Comprehensive Guide to Physicochemical Profiling and Catalytic Applications

Executive Summary

Molybdenyl acetylacetonate, formally known as bis(acetylacetonato)dioxomolybdenum(VI) or MoO2(acac)2 , is a highly versatile d⁰ transition metal complex widely utilized in organometallic chemistry and advanced catalysis [1]. As a functional model compound for studying oxotransferase molybdenum enzymes, it provides critical insights into biological oxygen transfer mechanisms. In industrial and laboratory settings, it serves as a highly efficient, mild catalyst for the epoxidation of alkenes, the oxidation of secondary alcohols, and the deprotection of acetals [1, 3].

This whitepaper provides an in-depth analysis of the physical and chemical properties of MoO2(acac)2 , the mechanistic causality behind its catalytic efficacy, and field-validated experimental protocols for its synthesis and application.

Physicochemical Profiling and Structural Dynamics

The molecular architecture of MoO2(acac)2 consists of a central molybdenum(VI) atom coordinated in a distorted octahedral geometry. The coordination sphere is occupied by two mutually cis terminal oxo ligands ( Mo=O ) and two bidentate acetylacetonate (acac) ligands [2]. The cis-dioxo core is a defining feature of Mo(VI) complexes, driven by the strong trans-influence of the oxo ligands, which destabilizes any ligand positioned trans to them.

Quantitative Data Summary

The following table synthesizes the core physical and chemical properties of MoO2(acac)2 critical for experimental design and handling [1, 2, 3].

| Property | Value | Experimental Relevance |

| CAS Number | 17524-05-9 | Unique chemical identifier for procurement. |

| Molecular Formula | C10H14MoO6 | Stoichiometric calculations for ligand exchange. |

| Molecular Weight | 326.15 g/mol | Mass-to-mole conversions in catalytic loading. |

| Appearance | Light yellow to yellow-brown powder | Visual indicator of purity (darkening indicates decomposition). |

| Melting Point | 184 °C (Decomposes) | Defines the upper thermal limit for solvent refluxing. |

| Density | 1.64 g/cm³ | Volumetric considerations for solid-state reactions. |

| Solubility | Soluble in DCM, Toluene, EtOH; Insoluble in H2O | Dictates solvent choice for homogeneous catalysis. |

| Toxicity Profile | Harmful (Oral/Dermal/Inhalation), Irritant | Mandates the use of fume hoods and PPE (N95/Gloves). |

Mechanistic Insights into Catalytic Epoxidation

The primary industrial and academic application of MoO2(acac)2 is the catalytic epoxidation of unfunctionalized alkenes using alkyl hydroperoxides, such as tert-butyl hydroperoxide (TBHP) [4, 5].

Causality in Catalyst Design: The choice of MoO2(acac)2 over other transition metal catalysts (like Titanium or Tungsten) is driven by its exceptional oxophilicity and Lewis acidity. The mechanism relies on the rapid ligand exchange between the acac ligands and the alkyl hydroperoxide. TBHP coordinates to the Mo(VI) center, forming an active Mo-alkylperoxo intermediate. The alkene then undergoes a nucleophilic attack on the electrophilic peroxidic oxygen. Because Mo(VI) remains in its highest oxidation state throughout the cycle, the reaction proceeds via a purely heterolytic oxygen transfer pathway, avoiding unwanted radical-induced side reactions (such as allylic oxidation) [4].

Catalytic cycle of alkene epoxidation mediated by MoO2(acac)2 and TBHP.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (the "why") behind the physical action (the "how").

Protocol A: Synthesis of Molybdenyl Acetylacetonate

This protocol utilizes ammonium molybdate as a stable, bench-friendly precursor [3].

Reagents & Materials:

-

Ammonium heptamolybdate tetrahydrate ( (NH4)6Mo7O24⋅4H2O )

-

Acetylacetone (2,4-pentanedione)

-

Acetone, 10% Nitric Acid ( HNO3 )

-

Deionized water

Step-by-Step Workflow:

-

Precursor Dissolution: Dissolve 30.0 g of (NH4)6Mo7O24⋅4H2O in 100 mL of hot deionized water. Rationale: Heat is required to fully dissociate the polymeric heptamolybdate clusters into reactive monomeric molybdate species.

-

Ligand Addition: Cool the solution to room temperature and add 40 mL of acetone, followed by an excess of acetylacetone. Rationale: Acetone acts as a co-solvent to bridge the aqueous phase and the hydrophobic acetylacetone, ensuring a homogeneous reaction mixture.

-

pH Adjustment (Critical Step): Under continuous magnetic stirring, carefully add 10% HNO3 dropwise until the pH reaches exactly 3.5. Rationale: At pH 3.5, the molybdate species is protonated to form the reactive MoO22+ cation, which instantly chelates with the enol form of acetylacetone. Deviating from this pH will result in the precipitation of unreactive polymolybdates or failure to crystallize.

-

Isolation: Filter the resulting yellow-brown precipitate under vacuum.

-

Purification: Wash the solid thoroughly with cold ethanol to remove unreacted acetylacetone and trace acid, then dry under vacuum at 60 °C for 10 hours.

Protocol B: Heterogenization and Alkene Epoxidation

Homogeneous MoO2(acac)2 is difficult to recover. Immobilizing it on an organic polymer (e.g., aminated divinylbenzene, DVB-NH2 ) creates a reusable, self-validating heterogeneous catalyst [5].

Workflow for the preparation and application of a supported MoO2(acac)2 catalyst.

Epoxidation Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine 0.01 mol of the target alkene (e.g., cyclooctene), 0.02 mol of TBHP (oxidant), and 20 mL of dichloromethane (solvent). Rationale: A 2:1 ratio of oxidant to alkene ensures complete conversion while compensating for minor thermal decomposition of TBHP.

-

Catalyst Addition: Add 0.2 g of the solid DVB-NH2-MoO2(acac)2 catalyst [5].

-

Thermal Activation: Stir the mixture magnetically at 70 °C under reflux for 4 hours. Rationale: 70 °C provides the optimal activation energy for the oxotransfer transition state without causing solvent loss or epoxide ring-opening.

-

Validation & Separation: Cool the mixture and filter out the solid catalyst. Analyze the filtrate via Gas Chromatography (GC). Validation Metric: A successful reaction will yield >90% alkene conversion and >95% selectivity for the epoxide, confirming the catalyst's structural integrity and lack of Lewis-acid-catalyzed side reactions.

Safety, Handling, and Storage (EHS)

Molybdenyl acetylacetonate requires strict adherence to EHS protocols due to its transition metal content and potential for ligand dissociation [1].

-

Handling: Must be handled in a certified chemical fume hood. The compound exhibits moderate acute toxicity upon ingestion or inhalation (Acute Tox. 4) and is a suspected carcinogen (Carc. 2) [1].

-

PPE: Nitrile gloves, safety goggles, and an N95 dust mask are mandatory to prevent mucosal irritation.

-

Storage: Store at 2-8 °C in a tightly sealed, light-resistant container backfilled with Argon or Nitrogen. Causality: Exposure to ambient moisture and oxygen over time can lead to the hydrolysis of the acac ligands, degrading the complex into unreactive molybdenum oxides [3].

References

- Sigma-Aldrich.Bis(acetylacetonato)dioxomolybdenum(VI) 17524-05-9.

- PubChem - NIH.Molybdenyl acetylacetonate | CID 11034740.

- Guidechem.Molybdenyl acetylacetonate 17524-05-9 wiki.

- Journal of the Iranian Chemical Society (SID).An Efficient and Reusable Catalyst for Alkene Epoxidation.

- Patsnap Eureka.Molybdenyl acetylacetonate solid catalyst used for alkene epoxidation reaction and preparation method thereof.

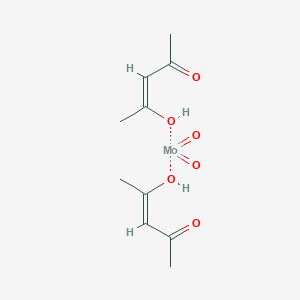

"Bis(2,4-pentanedionato)molybdenum(VI) Dioxide molecular structure"

An In-Depth Technical Guide to the Molecular Structure of Bis(2,4-pentanedionato)molybdenum(VI) Dioxide

Introduction: Unveiling a Versatile Molybdenum Complex

Bis(2,4-pentanedionato)molybdenum(VI) dioxide, systematically named cis-dioxobis(2,4-pentanedionato-O,O')molybdenum(VI) and commonly abbreviated as MoO₂(acac)₂, is a coordination compound of significant interest in both academic and industrial research.[1][2] With the chemical formula C₁₀H₁₄MoO₆, this complex features a central molybdenum atom in its highest +6 oxidation state.[3] Its importance stems from its utility as a stable and soluble precursor for synthesizing a wide array of other molybdenum complexes and its role as a potent catalyst in various organic transformations, including oxidations and epoxidations.[2][4] This guide provides a detailed exploration of its molecular architecture, the experimental basis for its structural elucidation, and the key features that define its chemical identity and reactivity.

Molecular Geometry and Stereochemistry

The molecular structure of MoO₂(acac)₂ is defined by a central molybdenum atom in a distorted octahedral coordination environment.[4] This geometry is established by coordination to two bidentate acetylacetonate (acac) ligands and two terminal oxido ligands.

The cis-Dioxo Core: The most critical structural feature is the relative arrangement of the two oxido ligands. X-ray crystallographic studies have unequivocally confirmed that these two oxygen atoms, which are double-bonded to the molybdenum center, adopt a cis configuration.[4][5] This arrangement results in a characteristic O=Mo=O bond angle of approximately 105.5°.[4] The cis geometry is a common feature for d⁰ molybdenum(VI) dioxo complexes and is crucial to its reactivity.

Chirality: The cis arrangement of the non-equivalent ligands around the octahedral center renders the molecule chiral. MoO₂(acac)₂ exists as a pair of non-superimposable mirror images, known as the Δ and Λ enantiomers.[4][6] In the solid state, the compound typically crystallizes as a racemic mixture containing both enantiomers.[4][6] This chirality is a key consideration in its application in asymmetric catalysis.

Quantitative Structural Parameters: A Crystallographic Perspective

The precise geometry of MoO₂(acac)₂ has been determined with high accuracy through single-crystal X-ray diffraction studies.[4] A redetermination of the crystal structure at 100 K provided a detailed description of its bonding parameters.[4]

| Parameter | Molecule 1 (Δ) | Molecule 2 (Λ) | Average/Typical Value |

| Mo=O Bond Length | 1.700 Å, 1.703 Å | 1.700 Å, 1.702 Å | ~1.701 Å[4] |

| Mo-O (acac) Bond Length | 2.008-2.235 Å | 2.010-2.231 Å | Unequal: ~2.02 Å (cis to O=) & ~2.25 Å (trans to O=)[6] |

| O=Mo=O Angle | 105.40° | 105.59° | ~105.5°[4] |

The Mo=O double bonds are short, averaging about 1.701 Å, which is consistent with other cis-dioxido molybdenum complexes.[4] A significant structural feature is the asymmetry in the Mo-O bonds of the acetylacetonate ligands. The Mo-O bond trans to an oxido ligand is considerably longer (~2.25 Å) than the Mo-O bond cis to it (~2.02 Å).[6] This phenomenon, known as the trans influence, is attributed to the strong sigma- and pi-donating character of the oxido ligand, which weakens the bond to the trans-positioned ligand.

Caption: Distorted octahedral geometry of cis-MoO₂(acac)₂.

Spectroscopic Fingerprints for Structural Verification

Spectroscopic techniques are indispensable for confirming the molecular structure, particularly in solution.

Infrared (IR) Spectroscopy

IR spectroscopy provides direct evidence for the cis-dioxo core. A key diagnostic feature is the presence of two strong and distinct stretching vibrations for the MoO₂ unit, corresponding to the symmetric (ν_sym) and asymmetric (ν_asym) modes. These typically appear in the 900-950 cm⁻¹ region. For MoO₂(acac)₂, these bands are observed at approximately 930 cm⁻¹ and 895 cm⁻¹.[5] The presence of two bands is a definitive indicator of a bent O=Mo=O moiety, confirming the cis configuration, as a linear trans geometry would only show a single asymmetric stretch. Additionally, characteristic absorption bands for the acetylacetonate ligand, including C=O and C-O stretches, are observed around 1580 cm⁻¹ and 1260 cm⁻¹, respectively.[5]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides insight into the structure in solution. Due to the chiral and asymmetric environment of the complex, the two methyl (CH₃) groups on each acetylacetonate ligand are chemically non-equivalent. This results in two distinct singlets in the ¹H NMR spectrum.[7] For example, in a benzene-d₆ solution, these signals appear at 1.58 and 1.53 ppm, while the methine (CH) proton gives rise to a singlet at 5.11 ppm.[7] The observation of two separate methyl signals corroborates the rigid, non-planar structure in solution at room temperature. Variable temperature NMR studies have shown that at higher temperatures, these signals broaden and coalesce, indicating a dynamic process of racemization (interconversion between the Δ and Λ enantiomers).[6][7]

Experimental Protocols

Synthesis of cis-MoO₂(acac)₂

The title compound can be reliably prepared using established procedures from readily available molybdenum sources.[4][8]

Methodology:

-

Dissolution: Dissolve 3.0 grams of ammonium paramolybdate in 6.0 mL of 24% aqueous ammonia in a flask.

-

Ligand Addition: While stirring, use a syringe to add 7.0 mL of 2,4-pentanedione (acetylacetone) to the solution.

-

Precipitation: Carefully add 5.0 mL of concentrated nitric acid to the mixture. Continue stirring for 30 minutes.

-

Isolation: A pale-yellow solid product will precipitate. Isolate the solid by filtration.

-

Washing: Wash the collected solid sequentially with deionized water (2 x 10 mL), ethanol (1 x 10 mL), and finally diethyl ether (1 x 10 mL).

-

Drying: Dry the final product under vacuum to yield pure cis-MoO₂(acac)₂.

Structural Characterization Workflow

A standard workflow for the complete structural verification of the synthesized complex is outlined below.

Caption: Workflow for synthesis and structural elucidation.

Conclusion and Broader Impact

The molecular structure of bis(2,4-pentanedionato)molybdenum(VI) dioxide is a well-defined cis-dioxo octahedral complex. Its geometry, characterized by a bent MoO₂ core and asymmetric acetylacetonate coordination, is directly responsible for its chemical properties and reactivity. This structural knowledge, confirmed through X-ray diffraction and spectroscopic methods, underpins its widespread use as a versatile catalyst and synthetic precursor.[1][4] For researchers in catalysis and materials science, a thorough understanding of this foundational structure is paramount for designing new molybdenum-based systems with tailored functions.

References

-

Bowen, R. J., & Wile, B. M. (2021). Bis(2,4-dioxopentan-3-ido-κ²O,O′)dioxidomolybdenum(VI): a redetermination. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 834–837. Available at: [Link]

-

Razali, M. R., et al. (2014). Preparation and Characterization of Immobilized Molybdenum Complex on Pillared Montmorillonite K-10. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 8(9), 920-923. Available at: [Link]

-

Dhimba, R., Muller, T. J., & Lammertsma, K. (2022). Racemization Pathway for MoO₂(acac)₂ Favored over Ray–Dutt, Bailar, and Conte–Hippler Twists. Inorganic Chemistry, 61(34), 13496–13503. Available at: [Link]

-

Conte, V., et al. (2016). Dynamic NMR and Quantum-Chemical Study of the Stereochemistry and Stability of the Chiral MoO₂(acac)₂ Complex in Solution. Inorganic Chemistry, 55(17), 8594-8603. Available at: [Link]

-

Garg, R., et al. (2014). Synthesis, characterization and anticandidal activity of dioxomolybdenum(VI) complexes of the type [MoO₂{ON=C(CH₃)Ar}₂] and [MoO₂{OC(R)CHC(R')=NC₆H₅}₂]. Journal of the Serbian Chemical Society, 79(1), 27-36. Available at: [Link]

-

NIST. (2025). Molybdenyl acetylacetonate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]

Sources

- 1. Buy Bis(2,4-pentanedionato)molybdenum(VI) Dioxide | 17524-05-9 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Molybdenyl acetylacetonate [webbook.nist.gov]

- 4. Bis(2,4-dioxopentan-3-ido-κ2 O,O′)dioxidomolybdenum(VI): a redetermination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mjosht.usim.edu.my [mjosht.usim.edu.my]

- 6. Racemization Pathway for MoO2(acac)2 Favored over Ray–Dutt, Bailar, and Conte–Hippler Twists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, characterization and anticandidal activity of dioxomolybdenum(VI) complexes of the type [MoO2{ON=C(CH3)Ar}2] and [MoO2{OC(R)CHC(R’)=NC6H5}2] - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Archetypal cis-Dioxomolybdenum(VI) Complex

An In-depth Technical Guide to the Crystal Structure of cis-[MoO₂(acac)₂]

cis-Bis(acetylacetonato)dioxomolybdenum(VI), commonly abbreviated as cis-[MoO₂(acac)₂], stands as a cornerstone compound in the coordination chemistry of molybdenum. As a stable, easily synthesized Mo(VI) complex, it serves not only as a critical starting material for a vast array of other molybdenum compounds but also as a potent catalyst for various organic transformations, including olefin epoxidation and alcohol dehydration.[1][2] Its structure presents a fascinating case study in coordination geometry, chirality, and fluxional behavior in solution.

This guide provides a detailed exploration of the synthesis, crystal structure, and dynamic properties of cis-[MoO₂(acac)₂]. We will delve into the nuances of its distorted octahedral geometry, the origins and consequences of its inherent chirality, and the low-energy pathways that allow for its racemization in solution. This document is intended for researchers and professionals who require a deep, mechanistic understanding of this versatile complex.

Synthesis and Crystallization: A Validated Protocol

The synthesis of cis-[MoO₂(acac)₂] is a common procedure in inorganic chemistry labs. The causality behind the chosen reagents and conditions is critical for obtaining a pure product. The reaction typically involves the reaction of a soluble molybdate source with acetylacetone (acacH) under conditions that favor the formation of the thermodynamically stable cis-dioxo species.

Experimental Protocol: Synthesis of cis-[MoO₂(acac)₂]

This protocol is a representative synthesis adapted from established procedures.[3][4]

-

Reagent Preparation : Dissolve sodium molybdate dihydrate (Na₂MoO₄·2H₂O) in deionized water. In a separate flask, add acetylacetone to deionized water.

-

pH Adjustment (Critical Step) : Slowly add dilute nitric acid or acetic acid to the sodium molybdate solution to adjust the pH to approximately 4-5. This protonation of the molybdate anion is essential to form polymeric molybdate species which are more reactive towards the chelating ligand.

-

Reaction Mixture : While stirring vigorously, slowly add the acetylacetone solution to the acidified molybdate solution. A yellow-orange precipitate of cis-[MoO₂(acac)₂] should begin to form immediately.

-

Reaction Completion : Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Isolation : Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing : Wash the precipitate sequentially with cold deionized water (to remove any unreacted salts), followed by a small amount of cold ethanol, and finally diethyl ether (to facilitate drying).

-

Drying : Dry the resulting bright yellow-orange powder under vacuum. The typical yield is high.

-

Crystallization : Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the complex in a solvent such as dichloromethane or chloroform, or by layering a concentrated solution with a less-polar solvent like hexane.[3]

The self-validating nature of this protocol lies in the characteristic color of the product and its straightforward isolation. The purity can be confirmed by spectroscopic methods detailed later in this guide.

Molecular and Crystal Structure Analysis

The solid-state structure of cis-[MoO₂(acac)₂] has been determined with high precision by single-crystal X-ray diffraction, with a recent redetermination at 100 K providing an exceptionally detailed view.[5][6][7] The molecule adopts a distorted octahedral geometry around the central molybdenum(VI) atom.

Overall Geometry and Chirality

The coordination sphere of the molybdenum atom is defined by two terminal oxo ligands and two bidentate acetylacetonate ligands. The defining feature is the cis orientation of the two doubly-bonded oxo ligands, with an O=Mo=O angle of approximately 105.5°.[5] This arrangement forces the two planar acac ligands into a twisted, non-orthogonal orientation.

This geometric arrangement lacks a mirror plane, rendering the molecule chiral. It exists as a pair of non-superimposable mirror images, designated as the Δ (delta) and Λ (lambda) enantiomers.[5][6] In the solid state, the racemic mixture crystallizes with both enantiomers present in the asymmetric unit.[5]

Caption: Schematic of the Λ and Δ enantiomers of cis-[MoO₂(acac)₂].

Key Structural Parameters

The high-resolution crystal structure reveals important details about the bonding.[1][5][8] The two Mo=O bonds are short, indicative of strong double bond character. The Mo-O bonds of the acetylacetonate ligands, however, are not equivalent. The oxygen atom trans to an oxo ligand experiences a structural trans influence, resulting in a longer and weaker bond compared to the oxygen atom cis to both oxo ligands.

| Parameter | Typical Value (Å or °) | Significance |

| Mo=O Bond Length | ~1.69 Å[1][8] | Confirms a strong molybdenum-oxygen double bond. |

| Mo-O (trans to O) Bond Length | ~2.25 Å[1][8] | Elongated due to the strong sigma-donating character of the trans oxo ligand (trans influence). |

| Mo-O (cis to O) Bond Length | ~2.02 Å[1][8] | A typical Mo-O single bond length in this environment. |

| O=Mo=O Bond Angle | ~105.5°[5] | Characteristic of a cis-dioxo Mo(VI) center, deviating significantly from the ideal 90° octahedral angle. |

Crystal Packing and Intermolecular Interactions

In the solid state, the discrete molecules of cis-[MoO₂(acac)₂] are held together by weak intermolecular forces. The crystal packing is characterized by numerous C—H⋯O contacts involving both the oxo ligands and the acetylacetonate oxygen atoms, which contribute to the overall stability of the crystal lattice.[5][7]

Spectroscopic and Dynamic Properties

While X-ray crystallography provides a static picture of the solid state, spectroscopic methods reveal the structure and behavior of the complex in solution.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the presence of the cis-{MoO₂}²⁺ core. This unit has two characteristic and strong stretching vibrations, ν(O=Mo=O), which appear in the 850-950 cm⁻¹ region of the spectrum.[9] The presence of two distinct bands—the symmetric and asymmetric stretches—is definitive proof of the bent, cis geometry. A linear, trans geometry would only exhibit a single IR-active asymmetric stretch due to its center of symmetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy in solution (e.g., in CDCl₃ or C₆D₆) provides further evidence for the C₂ symmetry of the molecule.[10] Because the two acetylacetonate ligands are chemically equivalent but the two methyl groups on each individual ligand are not, the spectrum shows two distinct singlets for the methyl protons and one singlet for the methine proton.[10]

Solution Dynamics: A Fluxional Molecule

A critical insight for any application scientist is that the "static" chiral structure observed in the solid state is not rigid in solution. At room temperature, the Δ and Λ enantiomers rapidly interconvert in a process known as racemization. This dynamic behavior can be observed by variable-temperature ¹H NMR, where the two distinct methyl signals broaden and eventually coalesce into a single peak at higher temperatures.[1][10]

The activation energy for this process is modest, around 15-17 kcal/mol depending on the solvent.[1][8] This indicates that while the enantiomers are stable enough to be observed at low temperatures, they cannot be resolved for applications in asymmetric catalysis under typical thermal conditions.

Several competing pathways for this racemization have been investigated through computational chemistry.[1][8] While classical mechanisms like the Ray-Dutt and Bailar twists are possible, they have relatively high energy barriers. The most favorable pathway is a recently described "Dhimba-Muller-Lammertsma (D-M-L) twist," which involves the rotation of a single acac ligand and has a calculated energy barrier that agrees excellently with experimental values.[1][8]

Caption: The interconversion of Δ and Λ enantiomers via a low-energy transition state.

Conclusion

cis-[MoO₂(acac)₂] is far more than a simple inorganic salt. It is a structurally sophisticated molecule with a distorted octahedral geometry, inherent chirality, and significant fluxionality in solution. The cis arrangement of its oxo ligands dictates its overall shape and reactivity, while the electronic influence of these ligands is clearly observed in the non-equivalent Mo-O bond lengths of the acetylacetonate ligands. The low energy barrier to racemization via the D-M-L twist is a key chemical property that must be considered in its application, particularly in the field of catalysis. This comprehensive understanding of its solid-state structure and solution dynamics is essential for any scientist leveraging this pivotal molybdenum complex in their research.

References

-

Dhimba, R., Muller, T. & Lammertsma, K. (2022). Racemization Pathway for MoO₂(acac)₂ Favored over Ray–Dutt, Bailar, and Conte–Hippler Twists. Inorganic Chemistry, 61(35), 13876–13883. [Link]

-

Johnston, D. M. (2021). Bis(2,4-dioxopentan-3-ido-κ²O,O′)dioxidomolybdenum(VI): a redetermination. IUCrData, 6(8), x210983. [Link]

-

Johnston, D. M. (2021). Bis(2,4-dioxopentan-3-ido-κ2O,O′)dioxidomolybdenum(VI): a redetermination. Acta Crystallographica Section E: Crystallographic Communications, E77, 834-837. [Link]

-

Kumar, A., & Singh, P. (2021). Cis-Dioxomolybdenum (VI) Complexes with N-donor Macrocyclic Ligands. Biointerface Research in Applied Chemistry, 11(4), 11634-11644. [Link]

-

Conte, V., & Hippler, F. M. (2016). Dynamic NMR and Quantum-Chemical Study of the Stereochemistry and Stability of the Chiral MoO₂(acac)₂ Complex in Solution. The Journal of Physical Chemistry A, 120(33), 6677–6687. [Link]

-

Arnáiz, F. J. (1995). Microscale synthesis of MoO₂(acac)₂. Journal of Chemical Education, 72(11), A237. [Link]

-

Rao, D. P., Singh, S. K., Singh, P., Singh, P., & Singh, R. K. (2012). Synthesis and characterization of cis-dioxomolybdenum(VI) complexes having furil as precursor molecule. Journal of the Serbian Chemical Society, 77(7), 931-939. [Link]

-

Santos, A. M., et al. (2015). Synthesis, Characterization, and Catalytic Behavior of Dioxomolybdenum Complexes Bearing AcAc-Type Ligands. European Journal of Inorganic Chemistry, 2015(22), 3689-3698. [Link]

-

Johnston, D. M. (2021). Bis(2,4-dioxopentan-3-ido-κ2O,O′)dioxidomolybdenum(VI): a redetermination. IUCrData, 6(8). [Link]

-

Muller, T., Dhimba, R., & Lammertsma, K. (2020). Chiral‐at‐Molybdenum – A Computational Study on N‐Substituted cis‐MoO₂(nacnac)₂. Chemistry – An Asian Journal, 15(20), 3329-3334. [Link]

-

Pégin, S., et al. (2022). Synthesis, Characterization, and Catalytic Exploration of Mononuclear Mo(VI) Dioxido Complexes of (Z)-1-R-2-(4',4'-dimethyl-2'-oxazolin-2'-yl)-eth-1-en-1-ols. Molecules, 27(4), 1301. [Link]

-

Dhimba, R., Muller, T., & Lammertsma, K. (2022). Racemization Pathway for MoO₂(acac)₂ Favored over Ray–Dutt, Bailar, and Conte–Hippler Twists. Inorganic Chemistry, 61(35), 13876–13883. [Link]

-

Kurapati, S. K., & Pal, S. (2015). cis-{MoO₂}²⁺ assisted Mannich-type addition of acetylacetonate methine to the azomethine of tridentate Schiff bases: racemic complexes with chiral transformed ligands. Dalton Transactions, 44(5), 2401-2408. [Link]

-

Singh, R., et al. (2023). New bis[cis-{MoO₂}] complexes with dihydrazone ligands: synthesis, characterization, theoretical investigation and their peroxidase mimicking activity. Dalton Transactions, 52(18), 6149-6163. [Link]

-

Chavez, F. A., et al. (2022). Crystal structures of two dioxomolybdenum complexes stabilized by salan ligands featuring phenyl and cyclohexyl backbones. IUCrData, 7(2), x220110. [Link]

-

Ali, I., et al. (2007). Synthesis and Characterization of Dioxomolybdenum(VI) Complexes with 1,10-Phenanthroline and 2,20-Bipyridyl. Journal of the Chemical Society of Pakistan, 29(5), 441-444. [Link]

Sources

- 1. Racemization Pathway for MoO2(acac)2 Favored over Ray–Dutt, Bailar, and Conte–Hippler Twists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization, and Catalytic Exploration of Mononuclear Mo(VI) Dioxido Complexes of (Z)-1-R-2-(4′,4′-Dimethyl-2′-oxazolin-2′-yl)-eth-1-en-1-ates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Bis(2,4-dioxopentan-3-ido-κ2 O,O′)dioxidomolybdenum(VI): a redetermination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bis(2,4-dioxopentan-3-ido-κ<sup>2</sup>O,O′) dioxidomolybdenum(VI): a redetermination | Dean Johnston [faculty.otterbein.edu]

- 7. journals.iucr.org [journals.iucr.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Stability of Bis(2,4-pentanedionato)molybdenum(VI) Dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of Bis(2,4-pentanedionato)molybdenum(VI) Dioxide, also known as MoO2(acac)2. This organometallic complex is a significant precursor and catalyst in various chemical syntheses. Understanding its thermal behavior is paramount for its effective application and for ensuring the safety and reproducibility of experimental protocols. This document synthesizes available data on its decomposition pathway, the analytical techniques for its characterization, and detailed experimental protocols for its thermal analysis.

Introduction: The Significance of Bis(2,4-pentanedionato)molybdenum(VI) Dioxide

Bis(2,4-pentanedionato)molybdenum(VI) Dioxide (C10H14MoO6) is a coordination complex featuring a central molybdenum atom in its +6 oxidation state, bound to two bidentate acetylacetonate (acac) ligands and two oxo ligands. Its molecular structure confers upon it a notable versatility, leading to its widespread use in several fields of chemical research and development.

Primarily, MoO2(acac)2 serves as a crucial catalyst in a variety of organic transformations, including oxidation and epoxidation reactions.[1] Its efficacy as a catalyst is, in part, attributed to its ability to facilitate reactions under relatively mild conditions. Furthermore, it is a key precursor in materials science for the synthesis of molybdenum-based thin films and other advanced materials.[2] The thermal characteristics of this compound are of critical importance, as they dictate the temperature parameters for its use in synthesis and the conditions under which it remains stable.

This guide will delve into the thermal decomposition of MoO2(acac)2, providing insights into its stability, the byproducts of its decomposition, and the methodologies to accurately assess these properties.

Thermal Decomposition of Bis(2,4-pentanedionato)molybdenum(VI) Dioxide: A Mechanistic Overview

Upon heating, organometallic complexes like MoO2(acac)2 typically undergo a series of decomposition steps. The initial phase often involves the loss of volatile ligands, followed by the decomposition of the remaining organic framework at higher temperatures, ultimately yielding a stable inorganic residue.

A study on dinuclear Molybdenum(VI) complexes, which utilized MoO2(acac)2 as a starting material, consistently identified the final thermal decomposition product as Molybdenum Trioxide (MoO3).[1] This suggests that the thermal decomposition of MoO2(acac)2 in an oxidizing atmosphere will likely lead to the formation of MoO3.

The decomposition process can be conceptually illustrated as follows:

Caption: Proposed thermal decomposition pathway of MoO2(acac)2.

Analytical Techniques for Thermal Stability Assessment

To rigorously characterize the thermal stability of MoO2(acac)2, a combination of thermoanalytical techniques is employed. The most pertinent of these are Simultaneous Thermal Analysis (STA), which combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA).

Simultaneous Thermal Analysis (STA): TGA and DSC

STA provides concurrent information on both mass changes and heat flow as a function of temperature.[3]

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is invaluable for determining the temperatures at which decomposition events occur and the percentage of mass loss associated with each step.

-

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can identify endothermic and exothermic events, such as melting, crystallization, and decomposition.[4]

A DSC curve for dry MoO2(acac)2 has been reported, indicating thermal events that could be attributed to its decomposition and subsequent oxide formation.[5] This provides a qualitative insight into the temperature ranges of interest for its thermal degradation.

Evolved Gas Analysis (EGA)

EGA is a powerful technique used to identify the gaseous products released from a sample during heating.[6] When coupled with a TGA instrument, it provides a comprehensive picture of the decomposition process. The most common EGA techniques are:

-

TGA-Mass Spectrometry (TGA-MS): The evolved gases from the TGA are directly introduced into a mass spectrometer, which separates and detects the gaseous species based on their mass-to-charge ratio.[7]

-

TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR): The evolved gases are passed through an infrared spectrometer, which identifies the functional groups present in the gaseous byproducts.[8]

These hyphenated techniques are essential for elucidating the decomposition mechanism by identifying the specific molecules released at each stage of mass loss observed in the TGA.

Experimental Protocols for Thermal Analysis

The following protocols provide a standardized methodology for the thermal analysis of MoO2(acac)2. Given that this compound can be air-sensitive, appropriate handling techniques are crucial.[9][10]

Sample Preparation

Proper sample preparation is critical for obtaining high-quality, reproducible TGA data.[11]

-

Homogenization: Ensure the MoO2(acac)2 sample is a homogeneous, fine powder. If starting with larger crystals, gently grind the sample in an inert atmosphere (e.g., inside a glovebox).

-

Sample Mass: Accurately weigh between 2 and 5 mg of the powdered sample into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Inert Atmosphere Handling: Due to its potential air sensitivity, all sample preparation steps should ideally be performed in a glovebox under an inert atmosphere (e.g., nitrogen or argon).

TGA/DSC (STA) Experimental Workflow

The following is a general procedure for conducting an STA experiment on MoO2(acac)2.

-

Instrument Calibration: Ensure the TGA/DSC instrument is calibrated for both mass and temperature according to the manufacturer's specifications.

-

Crucible Placement: Place the crucible containing the sample onto the TGA balance.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to remove any residual air. An oxidizing atmosphere (e.g., synthetic air) can also be used to investigate oxidative decomposition.

-

Heating Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the mass change (TGA) and heat flow (DSC) as a function of temperature.

Caption: Experimental workflow for the thermal analysis of MoO2(acac)2.

Data Interpretation and Expected Results

While a specific TGA curve for MoO2(acac)2 is not presented here due to its absence in readily available literature, a hypothetical TGA thermogram can be constructed based on the expected decomposition of similar compounds.

Table 1: Hypothetical Thermal Decomposition Data for Bis(2,4-pentanedionato)molybdenum(VI) Dioxide

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Gases (Hypothesized) | Residual Product |

| 1 | 180 - 300 | ~30-40% | Acetylacetone fragments | Intermediate Molybdenum Oxy-carbo species |

| 2 | 300 - 500 | ~25-35% | CO, CO2, H2O | Molybdenum Trioxide (MoO3) |

Analysis of the TGA Curve:

-

Initial Mass: The TGA curve will start at 100% relative mass.

-

Decomposition Onset: The temperature at which the first significant mass loss is observed indicates the onset of decomposition. For MoO2(acac)2, this is expected to be above its melting point of approximately 184 °C.

-

Decomposition Steps: The TGA curve may show one or more distinct steps, each corresponding to the loss of specific fragments of the acetylacetonate ligands.

-

Final Residue: The final plateau in the TGA curve represents the mass of the stable inorganic residue. The theoretical residual mass for the complete conversion of MoO2(acac)2 (M.W. 326.16 g/mol ) to MoO3 (M.W. 143.94 g/mol ) is approximately 44.1%.

Analysis of the DSC Curve:

-

Endothermic Peaks: An endothermic peak corresponding to the melting of the compound would be expected around 184 °C. Subsequent endothermic or exothermic peaks would correspond to the decomposition events observed in the TGA. The decomposition itself is often an endothermic process, but subsequent oxidation of the organic fragments can be exothermic.

Conclusion

The thermal stability of Bis(2,4-pentanedionato)molybdenum(VI) Dioxide is a critical parameter for its application in catalysis and materials science. This guide has outlined the fundamental principles of its thermal decomposition, the analytical techniques used for its characterization, and detailed experimental protocols for its analysis. While a complete experimental dataset for the thermal decomposition of this specific compound is not widely available, the information presented here provides a robust framework for researchers to conduct their own analyses and interpret the results. The expected decomposition pathway involves the loss of the acetylacetonate ligands and the formation of a final Molybdenum Trioxide residue. Rigorous thermal analysis, ideally using hyphenated techniques such as TGA-MS or TGA-FTIR, is essential for a complete understanding of the decomposition mechanism and for the safe and effective use of this versatile organometallic compound.

References

-

Bukar, N., et al. (2024). Dinuclear Molybdenum(VI) Complexes Based on Flexible Succinyl and Adipoyl Dihydrazones. Molecules, 29(3), 569. Available at: [Link]

-

LINSEIS Thermal Analysis. (n.d.). SIMULTANEOUS THERMAL ANALYSIS. Available at: [Link]

-

Wikipedia. (2023). Evolved gas analysis. Available at: [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Simultaneous Thermal Analysis (STA). Available at: [Link]

-

LMS Scientific Solution Sdn Bhd. (n.d.). Simultaneous Thermal Analysis (STA). Available at: [Link]

-

Hiden Analytical. (n.d.). Evolved Gas Analysis. Available at: [Link]

-

Mettler Toledo. (n.d.). Evolved Gas Analysis; Hyphenated Techniques. Available at: [Link]

- Elschenbroich, C. (2006). Organometallics. Wiley-VCH.

-

Materazzi, S., et al. (2022). On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR. Molecules, 27(24), 8926. Available at: [Link]

- Wayda, A. L., & Darensbourg, M. Y. (Eds.). (1987).

-

American Laboratory. (2005). TGA With Evolved Gas Analysis. Available at: [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry: (1) Dry MoO2(AcAc)2. [Image]. Available at: [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Available at: [Link]

- Trivedi, M. K., et al. (2015). Analysis of Physical, Thermal, and Structural Properties of Biofield Energy Treated Molybdenum Dioxide.

- Singh, H. (2010). EXPERIMENTAL INVESTIGATIONS OF THERMODYNAMIC PROPERTIES OF ORGANOMETALLIC COMPOUNDS. [Doctoral dissertation, Technische Universität Hamburg-Harburg].

- Barry, S. T., et al. (2019). Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. ChemRxiv.

- Gordon, R. G., et al. (2021). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Inorganic Chemistry, 60(4), 2486-2498.

- Harun, F. W., et al. (2018). Preparation and Characterization of Immobilized Molybdenum Complex on Pillared Montmorillonite K-10. Malaysian Journal of Sustainable Health and Technology, 1(1), 21-26.

-

Torontech. (2023). TGA Sample Preparation: A Complete Guide. Available at: [Link]

- Conte, V., & Hippler, R. (2016). Racemization Pathway for MoO2(acac)2 Favored over Ray–Dutt, Bailar, and Conte–Hippler Twists. Inorganic Chemistry, 55(17), 8435-8438.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. Simultaneous Thermal Analysis (STA) [perkinelmer.com]

- 5. researchgate.net [researchgate.net]

- 6. Evolved gas analysis - Wikipedia [en.wikipedia.org]

- 7. americanlaboratory.com [americanlaboratory.com]

- 8. On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR [mdpi.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. torontech.com [torontech.com]

The Electronic Structure and Catalytic Dynamics of Molybdenum(VI) Acetylacetonate Complexes

A Technical Guide for Researchers and Application Scientists

Executive Summary

Molybdenum(VI) acetylacetonate, specifically bis(acetylacetonato)dioxomolybdenum(VI) or MoO2(acac)2 , is a cornerstone coordination complex in modern inorganic chemistry and homogeneous catalysis. For drug development professionals and synthetic chemists, its primary utility lies in its exceptional efficiency in Oxygen Atom Transfer (OAT) reactions and olefin epoxidation.

This whitepaper deconstructs the electronic structure of MoO2(acac)2 , explaining the quantum-mechanical causality behind its stereochemical behavior. Furthermore, it bridges theory with practice by providing field-proven, self-validating protocols for heterogenizing this complex onto mesoporous supports (e.g., MCM-41) to create reusable, high-yield catalytic systems.

Electronic Structure and Stereodynamics: The Causality of Catalysis

To leverage MoO2(acac)2 in synthetic workflows, one must first understand the electronic imperatives that dictate its geometry and reactivity [1].

The d0 Configuration and the cis-Dioxo Imperative

Molybdenum in the +6 oxidation state possesses a d0 electronic configuration. The complex features a [MoO2]2+ core coordinated by two bidentate acetylacetonate (acac) ligands, resulting in a distorted octahedral geometry.

Crucially, the two oxo ( O2− ) ligands exclusively adopt a cis configuration rather than a trans geometry.

-

The Causality: Oxo ligands are strong π -donors. In a trans geometry ( D2h symmetry), the two oxo ligands would be forced to compete for the same empty d -orbitals (e.g., dxz and dyz ) on the Mo(VI) center to form π -bonds. This competition leads to severe electronic repulsion and destabilization.

-

By adopting a cis configuration ( C2v symmetry for the core), the oxo ligands are positioned orthogonally. This allows them to independently donate π -electrons into distinct, mutually orthogonal empty d -orbitals of the molybdenum atom, maximizing orbital overlap and thermodynamic stability [3].

Stereochemical Equilibrium in Solution

Contrary to older literature that frequently mischaracterized MoO2(acac)2 as a trans species, modern variable-temperature 1H NMR and Density Functional Theory (DFT) studies confirm it exists exclusively as cis -isomers in the liquid phase [1].

The complex forms a dynamic equilibrium between two chiral enantiomers with C2 symmetry: Λ

cis

MoO2(acac)2 and Δ

cis

MoO2(acac)2 . These enantiomers interconvert via achiral transition states through non-bond-breaking twisting mechanisms (such as the Ray-Dutt and Bailar twists). This fluxional behavior is a critical consideration when designing asymmetric catalysts derived from this precursor.Spectroscopic Signatures

The electronic transitions of MoO2(acac)2 are dominated by Ligand-to-Metal Charge Transfer (LMCT). Because the Mo(VI) center is d0 , there are no d−d transitions; thus, the complex's color (typically yellow/orange) arises entirely from electrons transitioning from the acac π -orbitals and oxygen non-bonding orbitals into the empty Mo dπ∗ orbitals [2].

Quantitative Data Presentation

The following tables summarize the validated spectroscopic benchmarks and catalytic efficiencies of MoO2(acac)2 systems, serving as reference parameters for quality control in synthetic labs.

Table 1: Spectroscopic & Electronic Benchmarks of cis

MoO2(acac)2 [1, 3]ParameterValue / SignatureAssignment / SignificanceIR Spectroscopy936–942 cm−1 Symmetric Mo=O stretch ( cis [MoO2]2+ core)IR Spectroscopy904–910 cm−1 Asymmetric Mo=O stretch ( cis [MoO2]2+ core)UV-Vis246 nm, 296 nmLMCT: acac π→ Mo d -orbitals 1H NMR (300 K, C6D6 )1.53 ppm, 1.58 ppm CH3 groups of coordinated acac ligands 1H NMR (300 K, C6D6 )5.11 ppm CH methine proton of coordinated acac Table 2: Catalytic Performance of Heterogenized MoO2(acac)2 -MCM-41 in Olefin Epoxidation [2] SubstrateOxidantTime (h)Conversion (%)Epoxide Selectivity (%)cis-Cyclooctenetert-BuOOH2>98100Cyclohexenetert-BuOOH492951-Hexenetert-BuOOH126598 (Reaction Conditions: 0.5 mmol alkene, 1 mmol tert-BuOOH, 0.03 g catalyst, 1,2-dichloroethane solvent, reflux).

Experimental Protocols: Immobilization and Epoxidation

While homogeneous MoO2(acac)2 is highly active, it is difficult to recover, posing a challenge for scalable drug manufacturing. The following self-validating protocol details the heterogenization of MoO2(acac)2 onto MCM-41 mesoporous silica, ensuring catalyst reusability without sacrificing the electronic integrity of the Mo(VI) center [2].

Protocol: Synthesis and Application of MoO2(acac)2 -MCM-41

Phase 1: Preparation of Acetylacetonated MCM-41 Support

-

Chloropropylation: Disperse 2.0 g of calcined MCM-41 in dry toluene. Add excess (3-chloropropyl)triethoxysilane and reflux for 24 h. Filter, wash with toluene, and dry under vacuum to yield chloropropylated MCM-41.

-

Ligand Anchoring: In a 100 mL flask, combine 2.0 g of chloropropylated MCM-41, 40 mL of N,N-dimethylformamide (DMF), 1.0 g of sodium acetylacetonate monohydrate, and 0.1 g of sodium iodide (catalyst).

-

Reaction: Stir the suspension magnetically at 80 °C for 24 h.

-

Isolation: Filter the solid, wash extensively with methanol to remove unreacted salts, and dry under vacuum. Validation: FT-IR should show characteristic C=O and C=C stretching bands of the anchored acac ligand.

Phase 2: Molybdenum Immobilization

-

Complexation: Mix 3.0 g of MoO2(acac)2 precursor and 2.0 g of the acetylacetonated MCM-41 in 100 mL of toluene.

-

Reflux: Heat the mixture under reflux for 4 days. The anchored acac ligands will undergo ligand exchange with the free acac ligands of the Mo precursor.

-